
5-Bromo-4-chloro-7-fluoroindoline-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-4-chloro-7-fluoroindoline-2,3-dione is a fluorinated indole derivative. Fluorinated indoles have garnered significant attention due to their unique properties, including enhanced reactivity, selectivity, and biological activity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing fluorinated indole derivatives involves the reaction of 5-fluoroindoline-2,3-dione with various anilines under microwave irradiation. This method utilizes copper dipyridine dichloride (CuPy2Cl2) as a catalyst and ethanol as the solvent. The reaction is conducted in a microwave reactor at 200 W power and 60°C, resulting in good to excellent yields of the product (64-92%) within a short period of 9-15 minutes .
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to achieve higher yields and purity. The use of microwave irradiation in combination with solid support has been shown to enhance reaction rates, selectivity, and yield, making it a suitable approach for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-4-chloro-7-fluoroindoline-2,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction can produce various reduced forms of the compound.
Applications De Recherche Scientifique
5-Bromo-4-chloro-7-fluoroindoline-2,3-dione has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 5-Bromo-4-chloro-7-fluoroindoline-2,3-dione involves its interaction with specific molecular targets and pathways. The presence of halogen atoms (bromine, chlorine, and fluorine) can influence the compound’s binding affinity and selectivity towards target molecules. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Bromo-4-fluoroindoline-2,3-dione: Similar in structure but lacks the chlorine atom.
5-Bromo-4-chloro-2,3-difluoropyridine: Contains similar halogen atoms but has a pyridine ring instead of an indoline ring.
Uniqueness
5-Bromo-4-chloro-7-fluoroindoline-2,3-dione is unique due to the combination of bromine, chlorine, and fluorine atoms in its structure
Propriétés
Formule moléculaire |
C8H2BrClFNO2 |
|---|---|
Poids moléculaire |
278.46 g/mol |
Nom IUPAC |
5-bromo-4-chloro-7-fluoro-1H-indole-2,3-dione |
InChI |
InChI=1S/C8H2BrClFNO2/c9-2-1-3(11)6-4(5(2)10)7(13)8(14)12-6/h1H,(H,12,13,14) |
Clé InChI |
QKPDFIVUUJZOKB-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C2=C(C(=C1Br)Cl)C(=O)C(=O)N2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-Amino-3-((benzyloxy)carbonyl)-3-azaspiro[5.5]undecane-9-carboxylic acid](/img/structure/B13647903.png)

![4'-(4-Bromonaphthalen-1-yl)-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B13647911.png)
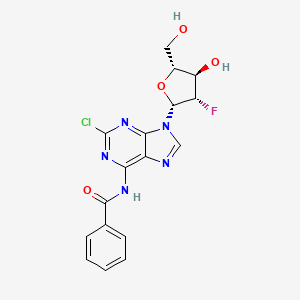

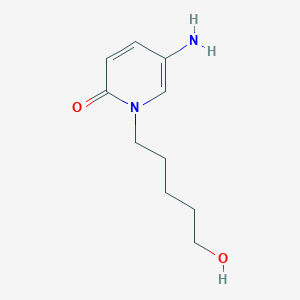
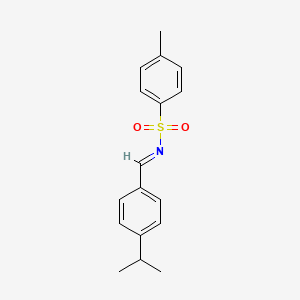
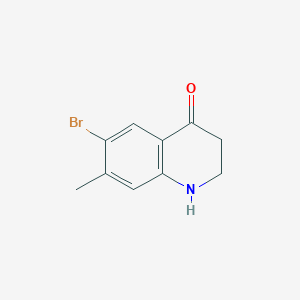
![9-Azabicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B13647956.png)


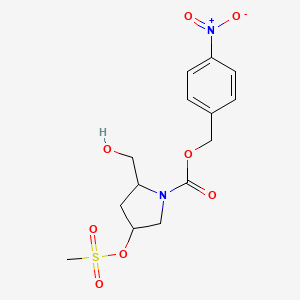
![Tert-butyl4-amino-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B13647987.png)
